molecular formula C14H15NOS2 B2606690 (5E)-5-(4-tert-butylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one CAS No. 312607-49-1

(5E)-5-(4-tert-butylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

Cat. No. B2606690
M. Wt: 277.4
InChI Key: VSDUUCKOLAQMBN-DHZHZOJOSA-N
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Description

(5E)-5-(4-tert-butylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, also known as TBTM, is a chemical compound with a wide range of applications in the fields of science and technology. This compound, first synthesized in the late 1970s, has been extensively studied and used in a variety of scientific and technological applications. TBTM is a highly versatile compound, with many potential applications in biochemistry, physiology, and laboratory experiments.

Scientific Research Applications

Synthesis and Structural Studies

(5E)-5-(4-tert-butylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a compound with potential applications in various fields of chemistry and pharmacology. Although direct studies on this specific compound are limited, related research provides insights into the synthesis, structural characterization, and applications of similar thiazole derivatives. For instance, the synthesis and crystal structure of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, a compound with a similar tert-butyl group and thiazol moiety, have been explored. The compound demonstrated antitumor activity against the Hela cell line, indicating the potential of thiazole derivatives in medicinal chemistry (叶姣 et al., 2015).

Antitumor and Cytotoxic Activities

The antitumor and cytotoxic activities of thiazole derivatives have been a subject of interest. Novel asymmetric 3,5-bis(arylidene)piperidin-4-one derivatives, which include (5E)-3-(4-tert-butylbenzylidene)-5-(4-fluorobenzylidene)-1-methylpiperidin-4-one, have shown good antitumor activity due to their double α,β-unsaturated ketone structural characteristics. These studies highlight the promise of thiazole derivatives in the development of new anticancer agents (Bin-Rong Yao et al., 2018).

Mosquito-larvicidal and Antibacterial Properties

Research on thiazole derivatives has also revealed their potential in public health applications. A series of novel 3-tert-butyl-7-(aryloxymethyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-ones exhibited moderate mosquito-larvicidal and antibacterial activities. This suggests that thiazole compounds could be explored further for their utility in controlling mosquito populations and bacterial infections (P. Castelino et al., 2014).

Luminescent Properties and Molecular Docking Studies

The luminescent properties of copper(I) complexes with mercaptan ligands and triphenylphosphine, where the mercaptan ligand can be related to the structural motif of (5E)-5-(4-tert-butylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, have been investigated. These studies demonstrate the potential of such compounds in the development of new luminescent materials (Qi-Ming Qiu et al., 2014). Moreover, molecular docking studies on similar thiazole derivatives have provided insights into their interactions with cancer proteins, offering a pathway to drug discovery and development (N. Shanmugapriya et al., 2022).

properties

IUPAC Name

(5E)-5-[(4-tert-butylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS2/c1-14(2,3)10-6-4-9(5-7-10)8-11-12(16)15-13(17)18-11/h4-8H,1-3H3,(H,15,16,17)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDUUCKOLAQMBN-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-(4-tert-butylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

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